4-Chloro-2-isopropoxybenzoic acid

Description

Overview of Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid and its derivatives represent a cornerstone class of organic compounds extensively utilized across various scientific disciplines. researchgate.net These aromatic carboxylic acids, characterized by a benzene (B151609) ring attached to a carboxyl group, serve as versatile scaffolds in synthetic chemistry. nih.govpreprints.org Their functional reactivity can be precisely tuned by altering the substituents on the phenyl ring, which influences properties like acidity, solubility, and stability. researchgate.netontosight.ai

In contemporary research, these derivatives are pivotal. Fluoro- and chloro-substituted benzoic acids, for example, are crucial precursors for a wide array of agrochemical and pharmaceutical products. researchgate.netmdpi.com The inherent biological activity of the benzoic acid moiety has led to its incorporation into numerous molecules under investigation for antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.airesearchgate.net Researchers actively synthesize and study novel derivatives to explore structure-activity relationships, aiming to develop compounds with enhanced efficacy and specific biological targets. nih.govpreprints.org The adaptability of the benzoic acid framework makes it a fundamental building block in the development of new drugs and materials. researchgate.netontosight.ai

Significance of 4-Chloro-2-isopropoxybenzoic Acid as a Research Target and Precursor

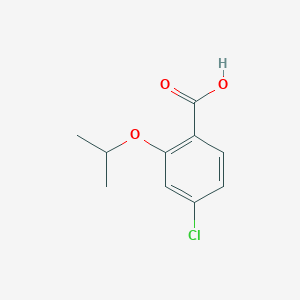

This compound is a specific derivative that has garnered interest due to its unique combination of functional groups. The structure consists of a benzoic acid core substituted with a chlorine atom at the 4-position (para) and an isopropoxy group at the 2-position (ortho). This precise arrangement of an electron-withdrawing halogen and an electron-donating alkoxy group imparts distinct chemical characteristics to the molecule.

While extensive literature on this exact compound is specialized, its significance can be understood by examining its components. Chlorinated benzoic acids are well-established intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. mdpi.comontosight.ai The isopropoxy group, on the other hand, can modify the molecule's lipophilicity and steric profile, which is a common strategy in medicinal chemistry to influence how a molecule interacts with biological systems.

Therefore, this compound is primarily valued as a research chemical and a building block for more complex molecules. Its structure makes it a candidate for use in the synthesis of targeted compounds where the specific electronic and steric properties conferred by the chloro and isopropoxy groups are desired. Research in this area often involves using such precursors to generate libraries of related compounds for screening in drug discovery and materials science applications.

Scope and Academic Relevance of Current Research Endeavors

Current academic research involving substituted benzoic acids is broad and multifaceted. Investigations often focus on creating novel compounds with tailored properties for specific applications. The synthesis of molecules like this compound is a fundamental step in this process, enabling further chemical exploration.

The academic relevance of such research lies in several key areas:

Synthetic Methodology: Developing efficient and novel synthetic routes to access multi-substituted benzoic acids remains an active area of research. ontosight.ai

Medicinal Chemistry: This compound serves as a scaffold for creating new chemical entities (NCEs) that can be tested for various biological activities. For instance, related benzoic acid derivatives have been investigated as potential inhibitors for specific enzymes or as anticancer agents. nih.govnih.govmdpi.com

Materials Science: The rigid structure of the benzoic acid core is useful for designing liquid crystals and polymers, with substituents influencing properties like thermal stability and optical behavior. ontosight.ai

The pursuit of knowledge around these tailored molecules contributes to a deeper understanding of fundamental chemical principles and fuels innovation in applied fields.

Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₁₀H₁₁ClO₂ nih.gov |

| Molecular Weight | 214.64 g/mol |

| CAS Number | 22101509 (PubChem CID) nih.gov |

| Appearance | Solid (predicted) |

Table 2: List of Compounds Mentioned

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₀H₁₁ClO₂ | Primary subject of the article nih.gov |

| Benzoic acid | C₇H₆O₂ | Parent compound of the derivative class researchgate.net |

| 4-Chlorobenzoic acid | C H₅ClO₂ | A related monochlorinated benzoic acid ontosight.aiwikipedia.orgnih.gov |

| 4-Isopropoxybenzoic acid | C₁₀H₁₂O₃ | A related alkoxy-substituted benzoic acid ontosight.aichemicalbook.com |

| 4-chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | Used as a ligand in the synthesis of copper(II) complexes with anticancer activity mdpi.com |

| m-Chloroperbenzoic acid | C₇H₅ClO₃ | A useful peracid in organic synthesis orgsyn.org |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYLIQNMPUVQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis and Precursor Design for 4-Chloro-2-isopropoxybenzoic Acid

Retrosynthetic analysis of this compound involves a series of disconnections to identify plausible starting materials. A primary disconnection breaks the carboxyl group, suggesting a precursor such as 1-chloro-4-isopropoxy-2-methylbenzene, which can be oxidized to the desired carboxylic acid. youtube.com Another key disconnection involves the ether linkage, pointing towards a phenol, such as 4-chloro-2-hydroxybenzoic acid, and an isopropyl halide as precursors. A third disconnection targets the carbon-chlorine bond, suggesting a precursor like 2-isopropoxybenzoic acid that can be halogenated.

Classical and Contemporary Reaction Pathways for Core Structure Formation

The formation of the this compound core structure can be achieved through a variety of classical and modern synthetic reactions. These pathways focus on the introduction of the chloro, isopropoxy, and carboxyl groups onto the aromatic ring.

Nucleophilic Aromatic Substitution Approaches for Halo- and Alkoxy-Substitution

Nucleophilic aromatic substitution (SNA_r) is a powerful tool for introducing substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. libretexts.orgscranton.edulumenlearning.com In the context of this compound synthesis, if a dinitro-substituted precursor were used, the nitro groups could activate the ring for nucleophilic attack by an isopropoxide ion. lumenlearning.comscribd.com Subsequently, the nitro groups could be reduced and converted to a chloro group via a Sandmeyer reaction.

The regioselectivity of S_NAr reactions is a critical consideration. mdpi.com The position of the activating group directs the incoming nucleophile. For instance, in a 2,4-dichloro-substituted precursor, the chlorine at the 4-position is often more susceptible to nucleophilic attack. mdpi.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, before the leaving group is expelled to restore aromaticity. libretexts.orglumenlearning.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 1-chloro-2,4-dinitrobenzene | Dimethylamine/Ethanol | N,N-dimethyl-2,4-dinitroaniline | libretexts.orglumenlearning.com |

| 2,4-dinitrofluorobenzene | Amino groups of peptides | N-terminal 2,4-dinitrophenyl-peptide | libretexts.org |

| 2,4-dichloroquinazoline | Amine nucleophiles | 2-chloro-4-aminoquinazolines | mdpi.com |

Esterification and Subsequent Hydrolysis Mechanisms in Carboxylic Acid Synthesis

The synthesis of the carboxylic acid moiety often proceeds through an ester intermediate. organic-chemistry.orgnii.ac.jp Fischer esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. britannica.com For instance, a precursor like 4-chloro-2-hydroxybenzoic acid could be esterified with isopropanol.

Alternatively, the carboxylic acid can be protected as an ester during other synthetic transformations and then deprotected via hydrolysis. organic-chemistry.org Base-catalyzed hydrolysis (saponification) is a widely used method where the ester is treated with a base like sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. mnstate.edu The choice between acid- or base-catalyzed hydrolysis depends on the compatibility of other functional groups in the molecule.

Table 2: Esterification and Hydrolysis Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Fischer Esterification | 4-aminobenzoic acid, ethanol | Acid catalyst | Benzocaine | britannica.com |

| Base-catalyzed Hydrolysis | Ester, Sodium Hydroxide | 1. NaOH 2. H+ | Carboxylic acid | mnstate.edu |

| Dehydrative Esterification | Carboxylic acid, alcohol | 2,2'-biphenol-derived phosphoric acid | Ester | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Aryl and Aryl-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgrsc.org While not directly forming this compound in a single step, these reactions are crucial for constructing complex substituted aromatic systems that can be precursors. nobelprize.org For example, a Suzuki-Miyaura coupling could be used to join an aryl boronic acid with an aryl halide, followed by further functionalization. nih.govnih.gov

The mechanism of these reactions typically involves an oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the organometallic reagent and reductive elimination to form the product and regenerate the catalyst. nobelprize.org The choice of ligands on the palladium catalyst is critical for achieving high efficiency and selectivity. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl halide, Aryl boronic acid | Pd(0) catalyst, base | C-C | nobelprize.orgnih.gov |

| Negishi | Aryl halide, Organozinc reagent | Pd(0) catalyst | C-C | nobelprize.org |

| C-O Coupling | Aryl halide, Alcohol | Palladium catalyst, ligand | C-O | rsc.org |

Oxidative Reactions in the Formation of Carboxylic Acid Moieties

The oxidation of an alkyl group on the aromatic ring is a direct and common method for synthesizing benzoic acids. britannica.comthieme.deonepetro.org For instance, if a precursor such as 4-chloro-2-isopropoxy-1-methylbenzene were available, its methyl group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.combritannica.com

More environmentally friendly methods using molecular oxygen in the presence of catalysts are also being developed. thieme.deacs.org These aerobic oxidations can offer high selectivity and avoid the use of stoichiometric amounts of harsh oxidants. acs.org The reaction conditions, such as temperature, pressure, and catalyst system, are crucial for achieving good yields and preventing over-oxidation. thieme.deonepetro.org

Table 4: Oxidation of Toluene Derivatives to Benzoic Acids

| Starting Material | Oxidizing Agent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Toluene | KMnO₄ or Cr(VI) salts | - | Benzoic acid | thieme.de |

| Toluene | Molecular oxygen | High pressure and temperature | Benzoic acid | thieme.de |

| Toluene derivatives | Bromine-water, visible light | Catalyst-free | Benzoic acid derivatives | thieme.deresearchgate.net |

| Toluene | Oxygen, Co2+ compounds, organic bromide salts | Acetic acid solvent | Benzoic acid | acs.org |

Electrophilic Aromatic Substitution Techniques and Regiocontrol

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing various functional groups onto a benzene (B151609) ring. libretexts.orgmsu.edulibretexts.orgkhanacademy.org Halogenation, such as chlorination, is a typical EAS reaction. masterorganicchemistry.com To synthesize this compound, one could envision starting with 2-isopropoxybenzoic acid and performing an electrophilic chlorination.

A significant challenge in EAS is controlling the regioselectivity. The directing effects of the existing substituents on the ring determine the position of the incoming electrophile. msu.edu The isopropoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Their combined influence on the regiochemical outcome of chlorination would need to be carefully considered. In some cases, a blocking group strategy might be necessary to achieve the desired substitution pattern.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The scalable synthesis of this compound necessitates a thorough optimization of reaction parameters to maximize yield and minimize the formation of byproducts. Key to this is the strategic introduction of the chloro, isopropoxy, and carboxylic acid functionalities onto the benzene ring.

A plausible synthetic route would likely begin with a readily available starting material such as 4-chlorobenzoic acid or a related derivative. The introduction of the isopropoxy group at the C-2 position is a critical step that requires careful selection of reagents and conditions. The Williamson ether synthesis is a common method for forming ether linkages. In this context, it would involve the reaction of a 2-hydroxy-4-chlorobenzoic acid precursor with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base.

The optimization of this etherification would involve screening various bases, solvents, and temperature profiles. The choice of base is crucial to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). The solvent must be able to dissolve the reactants and be inert to the reaction conditions; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed.

Temperature plays a significant role in reaction kinetics and selectivity. Higher temperatures can accelerate the reaction but may also lead to undesirable side reactions, such as elimination reactions of the alkyl halide or decomposition of the starting material. Therefore, a careful temperature study is essential to find the optimal balance.

Table 1: Hypothetical Optimization Parameters for Williamson Ether Synthesis

| Parameter | Variation | Expected Outcome/Consideration |

| Base | NaH, K₂CO₃, NaOH | Strength of base affects deprotonation efficiency and potential for side reactions. |

| Solvent | DMF, Acetonitrile, DMSO | Polarity and boiling point influence reaction rate and solubility of reactants. |

| Temperature | 25°C - 100°C | Higher temperatures increase reaction rate but may decrease selectivity. |

| Isopropylating Agent | 2-bromopropane, 2-iodopropane | Iodides are more reactive but also more expensive than bromides. |

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of this compound, several green chemistry approaches could be considered.

Atom Economy: The ideal synthesis would have a high atom economy, meaning that a maximal proportion of the atoms from the reactants are incorporated into the final product. This can be achieved by designing synthetic routes that involve addition reactions rather than substitution or elimination reactions, which generate stoichiometric byproducts.

Use of Safer Solvents: Traditional organic solvents often have significant environmental and health impacts. The development of synthetic protocols that use greener solvents such as water, ethanol, or supercritical fluids would be a significant advancement. researchgate.net For instance, exploring aqueous conditions for the Williamson ether synthesis, potentially with the aid of a phase-transfer catalyst, would align with green chemistry principles.

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. researchgate.net For example, developing a catalytic method for the isopropoxylation step would be preferable to using a full equivalent of a strong base.

Energy Efficiency: Reactions that can be conducted at ambient temperature and pressure are more energy-efficient. Microwave-assisted synthesis is another technique that can often reduce reaction times and energy consumption. researchgate.net

Renewable Feedstocks: While likely challenging for a molecule with this specific substitution pattern, the long-term goal of sustainable synthesis would be to derive the starting materials from renewable resources rather than petrochemical feedstocks.

Table 2: Potential Green Chemistry Improvements for Synthesis

| Green Chemistry Principle | Conventional Approach | Potential Green Alternative |

| Solvent Use | Anhydrous polar aprotic solvents (e.g., DMF) | Water with a phase-transfer catalyst, or a bio-based solvent. |

| Reagent Stoichiometry | Stoichiometric strong base (e.g., NaH) | Catalytic amount of a recyclable base. |

| Energy Consumption | Conventional heating for extended periods | Microwave-assisted synthesis to reduce reaction time and energy. |

| Waste Reduction | Generation of salt byproducts from the base | Designing a route with higher atom economy to minimize waste. |

Derivatization and Analog Development

Design Principles for Structural Modification and Functionalization

The structural modification of 4-Chloro-2-isopropoxybenzoic acid is guided by established medicinal chemistry principles. The core scaffold presents several opportunities for modification: the carboxylic acid group, the isopropoxy moiety, and the aromatic ring. Key design principles involve altering electronic properties, lipophilicity, and steric bulk to improve target engagement and ADME (absorption, distribution, metabolism, and excretion) profiles.

Strategic modifications often involve:

Carboxylic Acid Derivatization: Converting the carboxylic acid to esters, amides, or other bioisosteres can modulate solubility, membrane permeability, and metabolic stability.

Isopropoxy Moiety Modification: Altering the size and nature of the alkoxy group can impact ligand-protein interactions and metabolic pathways.

Aromatic Ring Substitution: Introducing or modifying substituents on the benzene (B151609) ring can influence electronic distribution and provide additional interaction points with biological targets.

Synthesis of Carboxylic Acid Derivatives (e.g., Amides, Esters, Hydrazides)

The carboxylic acid group of this compound is a primary site for derivatization to produce amides, esters, and hydrazides.

Amide Synthesis: Amides are commonly synthesized by activating the carboxylic acid, often by converting it to an acyl chloride. This is typically achieved by reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. researchgate.netresearchgate.net Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can also facilitate direct amide bond formation between the carboxylic acid and an amine. nih.gov

Ester Synthesis: Esterification can be accomplished through several methods. Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net Alternatively, the acyl chloride intermediate can be reacted with an alcohol to yield the ester.

Hydrazide Synthesis: Hydrazides are typically prepared from the corresponding esters. The methyl or ethyl ester of this compound can be refluxed with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent like ethanol to yield the desired hydrazide. chemicalbook.comchemmethod.com

Table 1: General Synthetic Routes for Carboxylic Acid Derivatives

| Derivative | General Reaction | Reagents and Conditions |

| Amide | Carboxylic Acid + Amine | 1. SOCl₂ or (COCl)₂ to form acyl chloride, then add R₁R₂NH. 2. DCC or EDC, DMAP, R₁R₂NH. |

| Ester | Carboxylic Acid + Alcohol | 1. R'OH, cat. H₂SO₄ (Fischer Esterification). 2. Form acyl chloride, then add R'OH. |

| Hydrazide | Ester + Hydrazine Hydrate | R'OOC-Ar + N₂H₄·H₂O, reflux in ethanol. |

Modifications of the Isopropoxy Moiety and Ether Linkage

The isopropoxy group at the C2 position of the benzene ring is a key feature that can be modified to explore structure-activity relationships (SAR). Alterations to this group can influence the compound's steric profile, lipophilicity, and metabolic stability.

Modifications can include:

Alkoxy Chain Homologation: The isopropyl group can be replaced with other alkyl groups of varying lengths and branching (e.g., methoxy, ethoxy, butoxy) to probe the size of the binding pocket.

Introduction of Functional Groups: Functional groups can be introduced into the alkyl chain to increase polarity or provide new interaction points. For example, replacing the isopropyl group with a 2-hydroxypropoxy or a 2-methoxyethoxy group.

Ether Linkage Replacement: The ether oxygen can be replaced with a sulfur atom (thioether) or an amino group (secondary amine) to alter the electronic properties and hydrogen bonding capacity of the linker.

Aromatic Substituent Variations and Their Synthetic Access (e.g., Halogen, Alkyl, Alkoxy Alterations)

Varying the substituents on the aromatic ring is a common strategy to fine-tune the electronic and steric properties of a molecule. nih.gov The existing chloro group at the C4 position can be moved to other positions, or replaced with other halogens like fluorine or bromine to modulate the electronic nature of the ring.

Synthetic access to these analogs often starts from a different substituted benzoic acid. For example, to synthesize an analog with a methyl group at the C5 position, one might start with 4-chloro-2-hydroxy-5-methylbenzoic acid, which can then be alkylated to introduce the isopropoxy group. Electrophilic aromatic substitution reactions on the this compound scaffold itself can be challenging due to the directing effects of the existing substituents.

Table 2: Potential Aromatic Substituent Variations

| Position | Original Substituent | Potential Replacement | Rationale |

| C4 | Chloro (-Cl) | Fluoro (-F), Bromo (-Br) | Modulate halogen bond donor capacity and electronics. |

| C5 | Hydrogen (-H) | Methyl (-CH₃), Methoxy (-OCH₃) | Increase lipophilicity and explore steric interactions. |

| C6 | Hydrogen (-H) | Fluoro (-F) | Alter electronic properties and potential metabolic sites. |

Bioisosteric Replacements and Scaffold Hybridization Strategies

Bioisosteric replacement is a powerful tool in drug design to improve the properties of a lead compound while maintaining its biological activity. nih.govresearchgate.netresearchgate.netu-strasbg.frnih.gov Scaffold hybridization involves combining structural features from different pharmacophores to create a new molecule with potentially enhanced or novel activities.

Bioisosteric Replacements for the Carboxylic Acid: The carboxylic acid group is often a target for bioisosteric replacement to improve oral bioavailability and reduce metabolic liabilities. Common bioisosteres for a carboxylic acid include:

Tetrazole: A five-membered heterocyclic ring that is a well-established carboxylic acid bioisostere.

Hydroxamic acid: Can chelate metal ions and may offer different binding interactions.

Acylsulfonamide: Can mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid.

Scaffold Hybridization: The this compound scaffold could be hybridized with other known pharmacophores. For instance, if this scaffold is known to interact with a particular enzyme, it could be linked to another small molecule that binds to an adjacent site on the same enzyme, potentially leading to a more potent and selective inhibitor. This strategy often involves linking the two scaffolds via a flexible or rigid linker, which can be attached to the carboxylic acid, the isopropoxy group, or the aromatic ring.

Advanced Spectroscopic and Crystallographic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including novel derivatives of 4-Chloro-2-isopropoxybenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing researchers to confirm the molecular structure, identify substitution patterns, and verify the successful synthesis of new compounds.

In the ¹H NMR spectrum of this compound, the protons of the isopropoxy group would exhibit characteristic signals. The six methyl protons (-CH₃) would appear as a doublet due to coupling with the adjacent methine proton. The methine proton (-CH) would, in turn, appear as a septet. The aromatic protons on the benzene (B151609) ring would present as a complex multiplet pattern, with their specific chemical shifts influenced by the chloro, isopropoxy, and carboxylic acid substituents. The acidic proton of the carboxyl group often appears as a broad singlet at a significantly downfield chemical shift, which can be concentration-dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found in the highly deshielded region of the spectrum. The aromatic carbons would appear in the typical range for benzene derivatives, with their exact shifts determined by the electronic effects of the substituents. For instance, the carbon atom bonded to the electronegative oxygen of the isopropoxy group would be shifted downfield. The carbons of the isopropyl group would also show characteristic resonances. By analyzing these chemical shifts and coupling patterns, researchers can confirm the successful synthesis of novel derivatives and deduce their precise structures. For example, in the synthesis of derivatives of 4-chloro-2-mercaptobenzenesulfonamide, NMR is crucial for verifying the final structures. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic (Ar-H) | 6.8 - 8.0 | Multiplet |

| Isopropoxy (-OCH) | 4.5 - 4.8 | Septet |

| Isopropoxy (-CH₃) | 1.2 - 1.4 | Doublet |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-C=O) | 165 - 175 |

| Aromatic (Ar-C) | 110 - 160 |

| Isopropoxy (-OCH) | 70 - 75 |

| Isopropoxy (-CH₃) | 20 - 25 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.

Infrared (IR) and Mass Spectrometry (MS) in Mechanistic Studies and Product Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, the IR spectrum would be dominated by characteristic absorption bands. A very broad band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The carbonyl (C=O) stretching of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. Other key absorptions would include C-O stretching for the ether linkage of the isopropoxy group and C-Cl stretching. For related compounds like 4-chlorobenzoic acid, the carbonyl stretching is a prominent feature in the IR spectrum. chemicalbook.com These characteristic peaks are invaluable for confirming the presence of the key functional groups in the final product and for mechanistic studies where the appearance or disappearance of a functional group is monitored.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be observed, and its mass-to-charge ratio would confirm the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern ([M+2]⁺) would be seen, with the intensity ratio of the peaks being approximately 3:1, which is indicative of a single chlorine atom. Fragmentation patterns observed in the mass spectrum can also offer structural clues. For instance, the loss of the isopropyl group or the carboxyl group would result in specific fragment ions, helping to piece together the molecular structure. In studies of related benzoic acid derivatives, MS is routinely used to confirm the identity of synthesized compounds. nih.govnih.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O Stretch | ~1700 (strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether | C-O Stretch | 1200 - 1300 |

| Alkyl Halide | C-Cl Stretch | 600 - 800 |

Single-Crystal X-ray Diffraction Studies for Molecular Conformation and Supramolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the unequivocal determination of the molecular conformation of this compound, including bond lengths, bond angles, and torsion angles.

Chromatographic Techniques for Reaction Monitoring and Purification Optimization (e.g., HPLC, TLC)

Chromatographic techniques are essential for monitoring the progress of a chemical reaction and for the purification of the final product. Thin-layer chromatography (TLC) is a rapid and convenient method for qualitative analysis. nist.gov In the synthesis of this compound or its derivatives, TLC can be used to track the consumption of starting materials and the formation of the product by comparing the retention factors (Rf) of spots on the TLC plate corresponding to the reaction mixture and reference standards. The polarity of the compound, influenced by the carboxylic acid, ether, and chloro functionalities, will determine its mobility on the silica (B1680970) gel plate with a given eluent system.

High-performance liquid chromatography (HPLC) is a more powerful technique for both qualitative and quantitative analysis. A reversed-phase HPLC method, likely using a C18 column, would be suitable for analyzing this compound. longdom.org The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. By optimizing the mobile phase composition and flow rate, a sharp, well-resolved peak for the target compound can be achieved. This allows for the accurate determination of purity and the quantification of any impurities present. HPLC is widely used for the analysis of various benzoic acid derivatives, demonstrating its utility for quality control. longdom.orgthaiscience.info For instance, in the analysis of other benzoic acid derivatives, HPLC methods have been developed to separate and quantify the main component from its impurities effectively. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chloro-2-mercaptobenzenesulfonamide |

| 4-chlorobenzoic acid |

| 4,4′-bipyridine |

| 3-chlorothiophene-2-carboxylic acid |

| Acetonitrile |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the electronic properties of molecules. DFT methods are used to determine optimized molecular geometries, vibrational frequencies, and electronic parameters that govern a molecule's reactivity.

Studies on derivatives of benzoic acid demonstrate the utility of DFT. For instance, in an analysis of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set were employed to determine the molecule's geometry and vibrational frequencies in its ground state. researchgate.net Such calculations help in understanding intramolecular interactions, like charge transfers, which are crucial for a molecule's stability and function. researchgate.net The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is a key aspect of these studies. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical and kinetic stability. eurekaselect.com A larger energy gap suggests higher stability and lower chemical reactivity. eurekaselect.com

For example, DFT calculations on derivatives like 4-(2-(2-(2-chloroacetamido)phenoxy)acetamido)-3-nitrobenzoic acid revealed an energy gap of -7.58 eV, indicating significant kinetic stability. eurekaselect.com These computational approaches also allow for the calculation of reactivity descriptors such as Fukui functions, which predict the most likely sites for nucleophilic and electrophilic attacks on a molecule. researchgate.netyoutube.com

Table 1: Selected DFT-Calculated Properties for Benzoic Acid Derivatives

| Compound/Parameter | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| 4-(2-(2-(2-chloroacetamido)phenoxy)acetamido)-3-nitrobenzoic acid | B3LYP/6-31G++ | - | - | -7.58 | eurekaselect.com |

| 4-(2-(benzo[d]thiazol-2-ylthio)acetamido)-3-nitrobenzoic acid | B3LYP/6-31G++ | - | - | -7.75 | eurekaselect.com |

| 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid | B3LYP/6-31G(d,p) | - | - | - | researchgate.net |

Note: Specific HOMO/LUMO energy values were not provided in all abstracts, but the energy gap was highlighted as a key finding.

Molecular Dynamics Simulations and Conformational Analysis of 4-Chloro-2-isopropoxybenzoic Acid Derivatives

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and stability of a compound and its complexes, such as when bound to a protein.

For derivatives of this compound, MD simulations can reveal how the molecule behaves in a dynamic environment, like an aqueous solution or a biological binding pocket. A study on certain nitrobenzoic acid derivatives used 100-nanosecond MD simulations to assess the stability of ligand-protein complexes. eurekaselect.com The results indicated that the complexes maintained conformational stability with minimal fluctuations, suggesting a stable binding interaction. eurekaselect.com These stable interactions were found to be driven by hydrophobic and ionic forces, as well as water bridges, more so than by conventional hydrogen bonds. eurekaselect.com

Similarly, MD simulations were performed on newly synthesized benzamide (B126) derivatives to validate their potential as antidiabetic agents. nih.gov The Root Mean Square Deviation (RMSD) analysis from these simulations confirmed the stability of the most active compound within the binding site of the target enzymes, α-glucosidase and α-amylase. nih.gov This demonstrates the power of MD simulations in confirming the stability of binding modes predicted by docking studies. nih.gov

Molecular Docking and Modeling for Ligand-Target Interaction Prediction in In Vitro Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and predicting their binding affinity.

In another example, several benzoic acid derivatives were evaluated as potential antiviral agents against the SARS-CoV-2 main protease through molecular docking. nih.gov The studies predicted binding affinities and identified key interactions, such as hydrogen bonds with amino acid residues like CYS145 and SER144. nih.gov Similarly, docking of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives against α-glucosidase and α-amylase revealed binding energies ranging from -8.0 to -9.7 kcal/mol, indicating strong and stable binding. nih.gov

Table 2: Example Molecular Docking Results for Benzoic Acid Derivatives

| Compound/Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Source |

| 4-(2-chloroacetamido)benzoic acid derivatives | NavAb Sodium Channel | Not specified | - | researchgate.net |

| Benzoic acid derivatives | SARS-CoV-2 Main Protease | -42.13 to -48.77 (score) | CYS145, SER144, GLU166, HIS163 | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives | α-glucosidase, α-amylase | -8.0 to -9.7 | Not specified | nih.gov |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 | -8.18 | - | fip.org |

Prediction of Spectroscopic Properties from First Principles

"First principles" or ab initio quantum chemical methods can be used to predict spectroscopic properties, such as infrared (IR) and Raman spectra, without prior experimental data. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. For the related compound 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, theoretical vibrational wavenumbers calculated using DFT showed excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The vibrational assignments were clarified using Total Energy Distribution (TED) analysis, which describes the contribution of individual internal coordinates to each vibrational mode. researchgate.net This approach helps to accurately assign specific peaks in an experimental spectrum to the corresponding molecular vibrations, such as C=O stretching or N-H bending. researchgate.net While solids are often analyzed in KBr disks or as mulls for experimental IR, theoretical spectra can be calculated for the gas phase and provide a pure, unperturbed vibrational profile. multidisciplinaryjournals.com

Kinetic and Mechanistic Investigations through Computational Approaches

Computational chemistry offers powerful tools to investigate reaction kinetics and mechanisms, providing insights that can be difficult to obtain through experiments alone. For instance, studying the photodegradation of related compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA) involves computational analysis to understand the reaction pathways. researchgate.net

Theoretical models can be used to calculate activation energies and transition state geometries, elucidating the step-by-step process of a chemical reaction. By examining the electronic structure changes along a reaction coordinate, researchers can identify key intermediates and understand the factors controlling the reaction rate. While specific kinetic modeling for this compound is not detailed in the searched literature, the principles are widely applied. For example, computational studies can determine the rate constants for quenching reactions, as seen in the study of phenoxyacetic acid derivatives where rate constants were calculated to be on the order of 10⁵ to 10⁶ s⁻¹. researchgate.net These computational kinetic studies are crucial for predicting the environmental fate of chemical compounds and for designing more efficient synthetic routes. researchgate.net

Structure Activity Relationship Sar Investigations in Chemical Biology

Design and Synthesis of Compound Libraries for Target Profiling

The strategic use of 4-Chloro-2-isopropoxybenzoic acid as a foundational building block has been pivotal in the creation of focused compound libraries aimed at specific biological targets. A notable example is its application in the synthesis of a series of nonsymmetrical cis-imidazoline analogues designed as inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway often dysregulated in cancer. nih.govacs.org

The synthesis of these libraries typically involves a multi-step sequence. In one such approach, this compound is coupled with a suitable amine precursor using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in the presence of a catalyst such as 4-(Dimethylamino)pyridine (DMAP). nih.govacs.orgacs.org This reaction forms a key amide bond, incorporating the 4-chloro-2-isopropoxybenzoyl moiety into the final molecule. The versatility of this synthetic route allows for the systematic variation of other parts of the molecule, enabling the exploration of the chemical space around the core scaffold.

Table 1: Exemplary Synthesis of an MDM2 Inhibitor Precursor using this compound

| Step | Reactants | Reagents | Product | Purpose |

| Amide Coupling | Amine S27, this compound | EDC·HCl, DMAP | N-((1S,2R)-2-Amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethyl)-4-chloro-2-isopropoxybenzamide | Introduction of the 4-chloro-2-isopropoxybenzoyl moiety to the core structure. nih.govacs.org |

In Vitro Biological Assay Development and High-Throughput Screening Methodologies

Once a library of compounds featuring the this compound scaffold has been synthesized, the next critical step is to assess their biological activity. This is achieved through the development and implementation of robust in vitro biological assays. For the library of potential MDM2 inhibitors, a fluorescence polarization (FP) competition assay is a commonly employed high-throughput screening method. nih.govnih.gov

This assay is designed to measure the ability of the synthesized compounds to disrupt the interaction between the MDM2 protein and a fluorescently labeled p53-derived peptide. In its unbound state, the small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, the tumbling rate is significantly reduced, leading to a high fluorescence polarization signal.

The synthesized compounds are introduced into this system. If a compound effectively binds to MDM2 at the p53 binding site, it will displace the fluorescently labeled peptide. This displacement leads to an increase in the population of free, rapidly tumbling peptide, resulting in a decrease in the fluorescence polarization signal. The magnitude of this decrease is directly proportional to the binding affinity of the test compound for MDM2. This method is highly amenable to high-throughput screening, allowing for the rapid evaluation of large numbers of compounds.

The results from these assays, typically expressed as the half-maximal inhibitory concentration (IC50), provide the initial SAR data, indicating which chemical modifications on the this compound-containing scaffold lead to improved biological activity.

Elucidation of Molecular Interactions with Biomolecules

Understanding the precise molecular interactions between a ligand and its biological target is fundamental to explaining the observed SAR and for guiding further optimization. For the inhibitors derived from this compound, a combination of experimental techniques and computational modeling can be used to elucidate these interactions.

A key experimental method is X-ray crystallography, which can provide a high-resolution, three-dimensional structure of the ligand bound to the active site or binding pocket of the biomolecule. For instance, the binding mode of Nutlin-family inhibitors to the MDM2 protein has been extensively studied, with co-crystal structures revealing the key interactions within the binding pocket (e.g., PDB ID: 4HG7). nih.gov Although a structure with a compound directly containing the 4-chloro-2-isopropoxybenzoyl moiety may not be publicly available, the binding of analogous structures provides significant insights.

These studies reveal that the substituted phenyl ring of the inhibitor occupies a hydrophobic pocket on the surface of MDM2, mimicking the interactions of key amino acid residues of p53, such as Leucine 26. The chloro and isopropoxy groups of the 4-chloro-2-isopropoxybenzoyl moiety are expected to modulate the electronic and steric properties of the phenyl ring, influencing its fit and interactions within this pocket. The isopropoxy group, in particular, can engage in favorable van der Waals interactions with hydrophobic residues lining the pocket.

Rational Design of Potent and Selective Ligands based on SAR Data

The culmination of SAR investigations is the rational design of new, more potent, and selective ligands. The data gathered from the initial compound library screening and the understanding of the molecular interactions provide a roadmap for this design process.

In the case of the MDM2 inhibitors, the initial SAR data from the cis-imidazoline library revealed that the presence and positioning of halogen atoms on the aryl rings significantly impacted the binding affinity. nih.govacs.org For example, it was found that certain halogen substitutions on the phenyl rings occupying specific pockets within the MDM2 binding site could enhance potency.

Based on the initial findings, medicinal chemists can design second-generation compounds with specific modifications aimed at optimizing these interactions. For example, replacing the isopropoxy group with other alkyl or alkoxy groups of varying sizes could probe the limits of the hydrophobic pocket. Similarly, the chlorine atom could be replaced with other halogens or electron-withdrawing groups to fine-tune the electronic properties of the phenyl ring for enhanced π-π stacking or other interactions. nih.gov This iterative process of design, synthesis, and biological evaluation, guided by the initial SAR data derived from the this compound scaffold, is a powerful strategy for the development of novel therapeutic agents.

Role As a Chemical Building Block and Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The structural features of 4-chloro-2-isopropoxybenzoic acid make it a key component in the multi-step synthesis of complex and biologically relevant molecules. Its carboxylic acid group provides a reactive handle for amide bond formation, a fundamental transformation in medicinal chemistry.

A notable application of this compound is in the enantioselective synthesis of nonsymmetrical cis-stilbene (B147466) diamines. acs.orgnih.govacs.org These diamines are crucial precursors for a class of molecules known as cis-imidazolines, which are under investigation as potential inhibitors of protein-protein interactions, such as the MDM2-p53 interaction, a key target in cancer therapy. acs.orgacs.org

In a specific synthetic route, this compound is coupled with a chiral diamine intermediate, N-((1S,2R)-2-Amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethyl)carbamate (S27), via an amide bond formation reaction. This reaction is typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). acs.orgnih.govacs.org The product of this reaction is a complex benzamide (B126) derivative, N-((1S,2R)-2-Amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethyl)-4-chloro-2-isopropoxybenzamide (S28), which carries the 4-chloro-2-isopropoxybenzoyl moiety. acs.org

The reaction details are summarized in the table below:

| Reactants | Reagents/Catalysts | Product | Application of Product |

| This compound | EDC·HCl, DMAP | N-((1S,2R)-2-Amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethyl)-4-chloro-2-isopropoxybenzamide (S28) | Intermediate in the synthesis of cis-imidazoline-based MDM2-p53 inhibitors. acs.org |

| N-((1S,2R)-2-Amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethyl)carbamate (S27) |

This synthetic strategy highlights how this compound can be used to introduce specific steric and electronic properties into a target molecule, which is crucial for modulating its biological activity. acs.org

Precursor for Heterocyclic Compounds and Scaffold Assembly

Building upon its role in forming complex acyclic structures, this compound is also an indirect precursor in the assembly of heterocyclic scaffolds. The amide intermediate (S28) described previously undergoes a series of transformations, including deprotection and a final dehydrative cyclization, to form a highly substituted cis-imidazoline ring. acs.orgacs.org

Imidazolines are a class of five-membered heterocyclic compounds that are prevalent in many biologically active molecules. The synthesis of enantiomerically pure cis-4,5-diaryl imidazolines is of significant interest because this scaffold can mimic the helical structure of a peptide, enabling it to disrupt protein-protein interactions. acs.org The 4-chloro-2-isopropoxybenzoyl group, introduced from the parent acid, becomes one of the key substituents on the final heterocyclic product, influencing its conformation and binding affinity to its biological target. acs.org

Amide Formation: this compound is coupled to a chiral diamine. acs.org

Further Functionalization: The resulting intermediate is further modified. acs.org

Cyclization: An intramolecular dehydrative cyclization reaction forms the final cis-imidazoline ring system. acs.orgacs.org

This process demonstrates the utility of this compound in scaffold assembly, where it provides a significant portion of the final molecular framework of the target heterocyclic compound.

Application in Multicomponent Reactions and Diverse Organic Transformations

Based on a review of the available scientific literature, there are no specific examples of this compound being utilized as a key reactant in multicomponent reactions such as the Ugi or Passerini reactions. While its functional groups are theoretically compatible with such transformations, published research has not yet detailed its application in this context.

Future Directions in Chemical Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Planning

Computer-aided synthesis planning (CASP) programs, powered by ML algorithms, can analyze vast databases of chemical reactions to propose viable synthetic routes. nih.gov For a target molecule like 4-Chloro-2-isopropoxybenzoic acid, these tools can perform retrosynthetic analysis, breaking down the complex structure into simpler, commercially available precursors. nih.govacs.org This data-driven approach moves beyond traditional, rule-based systems, which can be limited by human bias and incomplete knowledge. nih.gov

Modern AI models, such as sequence-to-sequence (seq2seq) and Transformer architectures, treat chemical reactions like a language, translating a desired product molecule into its constituent reactants. nih.govrsc.org These models can be pre-trained on massive datasets of unclassified reactions to learn the fundamental principles of chemical reactivity before being fine-tuned on more specific reaction types. nih.gov This "transfer learning" approach has been shown to significantly improve the accuracy of retrosynthetic predictions, even with smaller, more specialized datasets. nih.gov

Table 1: Application of AI/ML in the Synthesis of this compound

| AI/ML Application | Description | Potential Impact on this compound Synthesis |

| Retrosynthetic Analysis | AI algorithms propose disconnections of the target molecule to identify simpler, purchasable starting materials. nih.govarxiv.org | Faster identification of multiple, potentially novel, synthetic pathways. |

| Reaction Prediction | Forward-prediction models anticipate the products and side products of a given set of reactants and conditions. nih.gov | Validation of proposed reaction steps, minimizing experimental failures and resource waste. |

| Reaction Condition Optimization | ML models analyze existing data to suggest optimal solvents, catalysts, temperatures, and other parameters for maximum yield. researchgate.net | Increased efficiency and yield of the synthesis, reducing cost and environmental impact. |

| Automated Synthesis | AI-driven platforms can physically execute the planned synthesis, controlling robotic systems for reagent handling and reaction monitoring. wiley.com | High-throughput synthesis of derivatives for screening and development. |

Exploration of Novel Reactivity and Transformation Pathways for this compound

While the existing synthesis methods for substituted benzoic acids are well-established, the future lies in exploring novel reactivity to create more efficient and versatile synthetic routes. A key area of interest is the selective functionalization of C–H bonds, which are ubiquitous in organic molecules. scispace.com Directing group-assisted C–H activation has emerged as a powerful strategy for modifying arene cores. nih.gov

For this compound, the carboxylic acid group can act as an internal directing group, guiding a transition-metal catalyst to activate the ortho C–H bonds. Research has shown that cobalt and iridium catalysts can facilitate the coupling of benzoic acids with various partners like alkynes and styrenes, leading to the formation of complex cyclic products. nih.govacs.org Future research could focus on adapting these methods to the specific steric and electronic environment of this compound, potentially enabling the introduction of new functional groups at the C3 or C5 positions.

Another frontier is the development of meta-C–H functionalization protocols. scispace.comresearchgate.net This remains a significant challenge, especially for electron-poor aromatic rings like the one in this compound. researchgate.net The development of novel templates or catalyst systems that can override the directing effect of the carboxyl and isopropoxy groups would open up new avenues for creating diverse molecular architectures. Furthermore, palladium-catalyzed decarboxylative processes that generate aryne intermediates from benzoic acids could be explored as a pathway to novel tricyclic systems. rsc.org

Table 2: Potential Novel Transformation Pathways

| Reaction Type | Position | Catalyst/Reagent Example | Potential Product Class |

| ortho-C–H Alkenylation | C3 or C5 | Cobalt(II) hexafluoroacetylacetonate | Isoquinolinone derivatives |

| ortho-C–H Annulation | C3 or C5 | (Cp*IrCl₂)₂ / Benzoquinone | Benzo[c]chromen-6-one derivatives |

| meta-C–H Olefination | C3 or C5 | Palladium(II) acetate (B1210297) / Nitrile-based template | meta-alkenylated benzoic acids |

| Decarboxylative Trimerization | C1/C2 | Palladium(II) acetate | Substituted triphenylenes |

Advanced Analytical Methodologies for Complex Reaction Mixtures and Biological Systems

The analysis of this compound, its reaction intermediates, and its potential metabolites in complex biological systems necessitates the use of advanced, high-resolution analytical techniques. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are indispensable in this regard. chemijournal.comijpsjournal.com

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology, prized for its high sensitivity and selectivity. humanjournals.com For complex mixtures, such as those from a C–H activation reaction or a biological sample, ultra-high-performance liquid chromatography (UHPLC) can provide faster, higher-resolution separations compared to conventional HPLC. ox.ac.uk Coupling UHPLC with high-resolution mass spectrometry (HRMS) allows for the accurate identification of compounds and their isomers based on precise mass measurements. nih.gov

A significant challenge in analyzing derivatives of this compound is the potential for generating closely related isomers which may be difficult to separate by chromatography alone. tofwerk.com Ion mobility spectrometry-mass spectrometry (IMS-MS) offers a promising solution. This technique separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation. tofwerk.com Differential mobility spectrometry (DMS-MS), a type of IMS, has proven effective in separating isomeric metabolites directly from complex tissue extracts in milliseconds, a task that would typically require lengthy chromatographic runs. nih.gov The application of such advanced methods will be crucial for detailed pharmacokinetic studies and for real-time monitoring of complex chemical reactions.

Table 3: Comparison of Advanced Analytical Techniques

| Technique | Principle | Key Advantage for Analysis |

| UHPLC-HRMS | Combines high-pressure liquid chromatography for separation with high-resolution mass spectrometry for detection. ox.ac.uknih.gov | Provides rapid, high-resolution separation with accurate mass identification of components in complex mixtures. |

| LC-MS/MS | A tandem mass spectrometry technique where a precursor ion is selected, fragmented, and the fragment ions are analyzed. humanjournals.com | Highly sensitive and specific for quantifying known compounds in complex matrices like biological fluids. |

| IMS-MS | Separates ions based on their mobility in a buffer gas after chromatographic separation and before mass analysis. tofwerk.com | Resolves co-eluting isomers that are indistinguishable by mass spectrometry alone, crucial for metabolite identification. |

| GC-MS | Gas chromatography separates volatile and thermally stable compounds, which are then identified by mass spectrometry. chemijournal.com | Effective for analyzing volatile derivatives or impurities, but may require chemical derivatization. ijpsjournal.com |

Cross-Disciplinary Research at the Interface of Organic Chemistry and Chemical Biology

Substituted benzoic acids are recognized as important structural motifs in drug discovery and serve as scaffolds for developing chemical probes to investigate biological systems. scispace.combeilstein-journals.org The unique substitution pattern of this compound makes it and its derivatives interesting candidates for cross-disciplinary research at the interface of organic chemistry and chemical biology.

One avenue of research involves designing and synthesizing derivatives of this compound as "BH3 mimetics" to target anti-apoptotic proteins like Mcl-1 and Bfl-1, which are implicated in cancer. nih.gov Structural studies have shown that 2,5-substituted benzoic acids can effectively mimic the crucial interactions of pro-apoptotic proteins, making them potent and selective inhibitors. nih.gov By systematically modifying the isopropoxy and chloro-substituents, researchers can fine-tune the binding affinity and selectivity of these compounds.

Furthermore, derivatives of this acid can be developed into chemical probes to study cellular pathways. beilstein-journals.org For example, by incorporating a photoactivatable group or a fluorescent tag, the molecule can be used to identify its specific protein targets within a cell, a critical step in understanding its mechanism of action. beilstein-journals.org Such probes are invaluable for validating new drug targets and elucidating complex biological processes. beilstein-journals.org The synthesis of these sophisticated molecular tools requires significant expertise in organic chemistry, while their application and interpretation demand deep biological insight, highlighting the synergistic nature of this research area. beilstein-journals.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-2-isopropoxybenzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between chlorinated benzoic acid derivatives and isopropoxy groups. A two-step approach is often employed:

Esterification : React 4-chloro-2-hydroxybenzoic acid with isopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in acetone .

Hydrolysis : Convert the ester intermediate to the carboxylic acid using aqueous NaOH or HCl.

- Optimization : Catalysts like palladium or copper can enhance coupling efficiency, while solvent selection (e.g., DMF or toluene) affects yield . Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the isopropoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–5.0 ppm for OCH) and aromatic protons .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures. ORTEP-III aids in visualizing molecular geometry and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize airborne exposure .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection is required if vapor concentrations exceed thresholds .

- Emergency Measures : Install eyewash stations and showers. Decontaminate spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and predict sites for electrophilic substitution.

- Molecular Dynamics : Simulate solvent effects on reaction pathways. Validate predictions with experimental kinetic data .

- SHELX Integration : Refine crystallographic data to correlate computational models with observed crystal packing .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR peaks)?

- Methodological Answer :

- Cross-Validation : Compare with structurally analogous compounds (e.g., 4-isopropylbenzoic acid) to identify characteristic peaks .

- Variable-Temperature NMR : Detect dynamic processes (e.g., rotamer interconversion) causing peak splitting.

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to isolate signal contributions .

Q. How can synthetic routes be adapted to improve enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived ligands) during esterification or coupling steps.

- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases .

- Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., menthol esters) to separate enantiomers .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Twinning and Disorder : Use SHELXD for structure solution in cases of twinning. Apply restraints to model disordered isopropoxy groups .

- Solvent Selection : Screen solvents (e.g., ethanol/water mixtures) to optimize crystal growth. Slow evaporation at 4°C often improves diffraction quality .

Q. How does the electronic nature of the isopropoxy group influence the compound’s acidity and biological activity?

- Methodological Answer :

- pKa Determination : Perform potentiometric titrations in DMSO/water mixtures. The electron-donating isopropoxy group reduces acidity compared to unsubstituted benzoic acids .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing chlorine with fluorine) and assess bioactivity via enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.